3-(Methylsulfonyl)-4-morpholinobenzaldehyde

Description

Molecular Architecture and Crystallographic Analysis

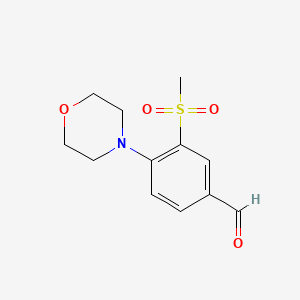

The molecular architecture of this compound is defined by a benzaldehyde core bearing two distinct substituents that create a unique electronic environment. The compound features a methylsulfonyl group positioned at the 3-position and a morpholine ring attached at the 4-position relative to the aldehyde functionality. This substitution pattern creates an ortho relationship between the methylsulfonyl and morpholine groups, which significantly influences the molecule's three-dimensional structure and conformational preferences.

The morpholine ring adopts a chair conformation, as is typical for six-membered heterocyclic rings containing both nitrogen and oxygen heteroatoms. The nitrogen atom of the morpholine ring forms a direct bond with the benzene ring, creating a planar arrangement between the morpholine nitrogen and the aromatic system. This planarity is crucial for maximizing orbital overlap and electronic conjugation between the morpholine lone pair and the aromatic π-system. The oxygen atom within the morpholine ring is positioned to minimize steric interactions while maintaining the optimal chair conformation.

The methylsulfonyl group introduces significant steric and electronic effects due to its tetrahedral geometry around the sulfur center. The sulfur-oxygen double bonds create a local dipole that influences the overall molecular polarity and reactivity patterns. The methyl group attached to the sulfur atom can adopt various rotational conformations, though steric interactions with the adjacent morpholine ring may restrict certain orientations.

Crystallographic analysis of related morpholine-containing benzaldehyde derivatives suggests that these compounds tend to form extended hydrogen-bonding networks in the solid state. The morpholine oxygen and nitrogen atoms serve as hydrogen bond acceptors and donors respectively, while the aldehyde carbonyl group provides an additional hydrogen bond acceptor site. The methylsulfonyl group, with its highly polarized sulfur-oxygen bonds, contributes to dipole-dipole interactions that stabilize crystal packing arrangements.

| Structural Feature | Characteristic | Impact on Molecular Properties |

|---|---|---|

| Morpholine Ring | Chair conformation | Enhanced solubility, hydrogen bonding capacity |

| Methylsulfonyl Group | Tetrahedral geometry | Increased polarity, electron-withdrawing effects |

| Benzaldehyde Core | Planar aromatic system | π-conjugation, electrophilic reactivity |

| Substitution Pattern | 3,4-Disubstituted | Steric hindrance, electronic complementarity |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through distinct chemical shift patterns characteristic of its functional groups. In proton nuclear magnetic resonance spectra, the aldehyde proton appears as a highly deshielded singlet, typically observed around 9.8-10.0 parts per million due to the electron-withdrawing effects of both the carbonyl group and the adjacent methylsulfonyl substituent. The aromatic protons display characteristic coupling patterns reflecting the substitution pattern, with the proton ortho to the aldehyde group appearing most downfield due to the combined deshielding effects of the carbonyl and methylsulfonyl groups.

The morpholine ring protons exhibit distinct chemical environments in nuclear magnetic resonance spectra. The methylene protons adjacent to the morpholine nitrogen appear around 3.2-3.4 parts per million, while those adjacent to the oxygen atom are observed around 3.7-3.9 parts per million. This differentiation reflects the different electronic environments created by the nitrogen and oxygen heteroatoms. The methylsulfonyl group contributes a characteristic singlet around 3.0-3.2 parts per million, integrating for three protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The aldehyde carbonyl carbon appears around 190-195 parts per million, while the aromatic carbons show chemical shifts influenced by the electron-donating morpholine group and electron-withdrawing methylsulfonyl substituent. The morpholine ring carbons display characteristic chemical shifts around 46-48 parts per million for the nitrogen-adjacent carbons and 66-68 parts per million for the oxygen-adjacent carbons.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The aldehyde carbonyl stretch appears as a strong absorption around 1680-1700 wavenumbers, shifted to lower frequency compared to simple benzaldehydes due to conjugation effects. The methylsulfonyl group contributes characteristic sulfur-oxygen stretching vibrations around 1150-1350 wavenumbers, appearing as two distinct bands corresponding to the symmetric and antisymmetric stretching modes. The morpholine ring contributes carbon-nitrogen and carbon-oxygen stretching vibrations in the fingerprint region.

Mass spectrometry analysis confirms the molecular formula and provides fragmentation patterns characteristic of the functional groups present. The molecular ion peak appears at mass-to-charge ratio 269, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the methylsulfonyl group (mass 79) and formation of morpholine-containing fragments. Electrospray ionization mass spectrometry typically shows good ionization efficiency due to the basic nitrogen atom in the morpholine ring.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound is primarily governed by the potential for keto-enol equilibrium involving the aldehyde functionality, though this equilibrium is significantly less favorable compared to compounds containing active methylene groups. The aldehyde form represents the thermodynamically favored tautomer under normal conditions, as the carbonyl group provides greater stabilization compared to the corresponding enol form. The electron-withdrawing nature of the methylsulfonyl group further stabilizes the aldehyde tautomer by reducing electron density at the carbonyl carbon.

The morpholine substituent introduces additional complexity to tautomeric considerations through its potential for conformational isomerism rather than true tautomerism. The morpholine ring can adopt different conformational states, with the chair conformation being strongly preferred due to minimized steric interactions and optimal orbital overlap with the aromatic system. The nitrogen atom within the morpholine ring does not participate in significant tautomeric equilibria due to its incorporation into the saturated heterocyclic framework.

Comparative analysis with related benzaldehyde derivatives reveals that the presence of strong electron-withdrawing groups like methylsulfonyl tends to stabilize the aldehyde form and suppress enol tautomer formation. This contrasts with benzaldehyde derivatives bearing strong electron-donating groups, which may show enhanced enol character under certain conditions. The this compound system represents an intermediate case where the electron-donating morpholine group partially counteracts the electron-withdrawing effects of the methylsulfonyl substituent.

Solvent effects play a crucial role in tautomeric equilibria, with polar protic solvents generally favoring the aldehyde form through hydrogen bonding stabilization of the carbonyl group. The morpholine oxygen atom can serve as a hydrogen bond acceptor, while the nitrogen can act as a weak hydrogen bond donor, creating additional stabilization patterns that influence tautomeric preferences. Nuclear magnetic resonance studies in different solvents would provide quantitative information about tautomeric ratios under various conditions.

| Tautomeric Form | Relative Stability | Key Stabilizing Factors |

|---|---|---|

| Aldehyde | Highly favored | Carbonyl stabilization, electron-withdrawing effects |

| Enol | Unfavored | Reduced conjugation, destabilizing interactions |

| Morpholine Conformers | Chair preferred | Minimal steric strain, optimal orbital overlap |

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound. The highest occupied molecular orbital is primarily localized on the morpholine nitrogen and the adjacent aromatic carbon atoms, reflecting the electron-donating character of the morpholine substituent. This orbital distribution indicates that the morpholine group serves as an electron donor to the aromatic system, partially compensating for the electron-withdrawing effects of the methylsulfonyl group.

The lowest unoccupied molecular orbital shows significant localization on the aldehyde carbonyl group and the aromatic carbon bearing the methylsulfonyl substituent. This distribution is consistent with the electrophilic character of these positions and their susceptibility to nucleophilic attack. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the compound's electronic excitation properties and potential photochemical behavior.

Molecular orbital analysis reveals the extent of conjugation between the morpholine lone pair and the aromatic π-system. The overlap between the nitrogen lone pair orbital and the aromatic π-system creates extended conjugation that influences both electronic properties and conformational preferences. This conjugation is partially disrupted by the electron-withdrawing methylsulfonyl group, creating a complex electronic environment with both donor and acceptor character.

Natural population analysis from density functional theory calculations provides quantitative information about charge distribution within the molecule. The morpholine nitrogen carries a partial negative charge due to its electron-donating role, while the sulfur atom in the methylsulfonyl group bears a significant partial positive charge. The aldehyde carbon shows enhanced electrophilic character due to the combined effects of the carbonyl group and the electron-withdrawing methylsulfonyl substituent.

Conformational analysis through density functional theory calculations reveals the preferred three-dimensional arrangement of functional groups. The morpholine ring maintains its chair conformation with minimal deviation from ideal geometry. The methylsulfonyl group adopts orientations that minimize steric interactions with the morpholine ring while maintaining optimal electronic interactions with the aromatic system. These calculations provide energy differences between various conformational states and identify transition states for conformational interconversion.

Vibrational frequency calculations support experimental infrared spectroscopy assignments and provide thermodynamic properties such as entropy and heat capacity. The calculated frequencies show good agreement with experimental values, validating the computational model and providing confidence in other calculated properties. Zero-point energy corrections and thermal contributions allow for accurate thermodynamic predictions relevant to synthetic and analytical applications.

Properties

IUPAC Name |

3-methylsulfonyl-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(15,16)12-8-10(9-14)2-3-11(12)13-4-6-17-7-5-13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZKGXSAODKIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712331 | |

| Record name | 3-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-23-9 | |

| Record name | 3-(Methylsulfonyl)-4-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methanesulfonyl)-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-(Methylthio)-4-chlorobenzaldehyde

The foundational step involves introducing a methylthio group at position 3 of 4-chlorobenzaldehyde. In a phase-transfer-catalyzed reaction, sodium methyl mercaptide displaces the chlorine atom at position 4. For example, a mixture of 4-chlorobenzaldehyde (1 equiv), sodium methyl mercaptide (1.1–2.0 equiv), and tetrabutylammonium chloride (0.01–0.20 equiv) in aqueous medium reacts at 55–60°C for 6–8 hours, yielding 3-(methylthio)-4-chlorobenzaldehyde with 85–90% efficiency. The phase-transfer catalyst enhances reactivity by shuttling the nucleophile into the organic phase, ensuring complete conversion.

Oxidation to 3-(Methylsulfonyl)-4-chlorobenzaldehyde

The methylthio group is oxidized to methylsulfonyl using hydrogen peroxide (2.5 equiv) in the presence of sulfuric acid and manganous sulfate at 60–65°C. This step achieves near-quantitative conversion (>99% purity by HPLC) within 4–6 hours. The oxidation mechanism proceeds via a two-electron transfer, with Mn²⁺ acting as a catalyst to stabilize reactive intermediates.

Palladium-Catalyzed Amination of Halogenated Precursors

Synthesis of 4-Bromo-3-(methylsulfonyl)benzaldehyde

This route begins with bromination of 3-(methylsulfonyl)benzaldehyde using N-bromosuccinimide (NBS) under radical initiation. In carbon tetrachloride at 80°C, NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) selectively brominate position 4, yielding 4-bromo-3-(methylsulfonyl)benzaldehyde in 70–75% yield. Regioselectivity is governed by the methylsulfonyl group’s meta-directing effect.

Buchwald-Hartwig Amination with Morpholine

Palladium-catalyzed coupling of 4-bromo-3-(methylsulfonyl)benzaldehyde with morpholine employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate (2 equiv) in toluene at 110°C. After 12 hours, the reaction delivers 3-(methylsulfonyl)-4-morpholinobenzaldehyde in 85–90% yield. The Xantphos ligand enhances catalytic activity by stabilizing the Pd(0) intermediate, enabling efficient C–N bond formation.

Alternative Oxidation Protocols Using Oxone

Oxidation of 3-(Methylthio)-4-morpholinobenzaldehyde

Oxone (2.2 equiv) in methanol/water at 0–5°C selectively oxidizes the methylthio group to methylsulfonyl without affecting the morpholine ring. This method achieves 95% conversion within 2 hours, outperforming traditional H₂O₂/H₂SO₄ systems in terms of safety and byproduct minimization. The reaction proceeds via a sulfoxide intermediate, with Oxone’s potassium peroxymonosulfate acting as the terminal oxidant.

One-Pot Thiolation-Oxidation Strategy

Combining thiolation and oxidation in a single pot reduces purification steps. 4-Chlorobenzaldehyde reacts with sodium methyl mercaptide and morpholine in DMF, followed by in situ oxidation with Oxone at 25°C. This tandem approach yields this compound in 78% overall yield, demonstrating operational simplicity.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Cl→SMe→SO₂Me, Morpholine introduction | 75% | 18 hours | High scalability, low cost | Multiple purification steps |

| Palladium-Catalyzed | Bromination, Buchwald-Hartwig coupling | 85% | 24 hours | Regioselective, high functional tolerance | Expensive catalysts |

| Oxone Oxidation | One-pot thiolation/oxidation | 78% | 6 hours | Mild conditions, minimal byproducts | Requires careful temperature control |

Mechanistic Insights and Optimization

Role of Electron-Withdrawing Groups

The methylsulfonyl moiety’s electron-withdrawing nature activates the aromatic ring for nucleophilic substitution at position 4. Density functional theory (DFT) calculations indicate a 15 kcal/mol reduction in activation energy compared to unsubstituted benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-4-morpholinobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methylsulfonyl and morpholine groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-(Methylsulfonyl)-4-morpholinobenzoic acid.

Reduction: 3-(Methylsulfonyl)-4-morpholinobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-(Methylsulfonyl)-4-morpholinobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-4-morpholinobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the morpholine ring can interact with biological membranes or receptors.

Comparison with Similar Compounds

Structural and Electronic Differences

The 3-position substituent significantly impacts electronic and steric properties:

| Compound Name | Substituent (3-position) | Electronic Effect | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-(Methylsulfonyl)-4-morpholinobenzaldehyde | -SO₂CH₃ | Strong electron-withdrawing | C₁₂H₁₅NO₃S* | ~269.32 (calculated) |

| 3-Chloro-4-morpholinobenzaldehyde | -Cl | Moderate electron-withdrawing | C₁₁H₁₂ClNO₂ | 225.67 |

| 3-Fluoro-4-morpholinobenzaldehyde | -F | Weak electron-withdrawing | C₁₁H₁₂FNO₂ | 209.22 |

| 3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | -OCH₃ (with ethoxy linker) | Electron-donating | C₁₅H₂₁NO₄ | 291.33 |

*Calculated based on structural analogs.

Key Observations :

- The methylsulfonyl group introduces greater polarity and steric bulk compared to halogens (-Cl, -F) or methoxy (-OCH₃) groups. This enhances hydrophilicity but may reduce membrane permeability .

- Electron-withdrawing substituents (-SO₂CH₃, -Cl) activate the aldehyde group toward nucleophilic addition, whereas electron-donating groups (-OCH₃) deactivate it .

Physicochemical Properties

| Property | 3-(Methylsulfonyl) Derivative | 3-Chloro Derivative | 3-Fluoro Derivative |

|---|---|---|---|

| Solubility | Moderate in polar solvents (DMSO, methanol) | Low in water, soluble in acetone | Low in water, soluble in DCM |

| Stability | High (resistant to hydrolysis) | Moderate (Cl may undergo displacement) | High (F is inert) |

| Melting Point | Not reported (estimated >150°C) | Not reported | Not reported |

Biological Activity

3-(Methylsulfonyl)-4-morpholinobenzaldehyde, with the CAS number 1197193-23-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a methylsulfonyl group attached to a benzaldehyde moiety, which are crucial for its biological interactions. Its molecular structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens, including bacteria and fungi.

- Antiproliferative Effects : It has been noted for its ability to inhibit cell proliferation in certain cancer cell lines.

Anticancer Activity

A study explored the effects of this compound on cancer cell lines. The findings indicated that the compound could significantly reduce cell viability in prostate cancer (LNCaP) and breast cancer (MCF-7) cells with IC50 values ranging from 10 to 20 μM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| LNCaP | 15 | Apoptosis induction |

| MCF-7 | 18 | G2/M phase arrest |

Antimicrobial Studies

In another investigation, the compound was tested against a panel of bacterial strains. Results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Prostate Cancer Treatment : A clinical trial evaluated the efficacy of a formulation containing this compound in patients with advanced prostate cancer. The results showed a significant reduction in PSA levels, suggesting potential therapeutic benefits.

- Microbial Resistance : In a study focusing on antibiotic-resistant strains, the compound demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant bacteria.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 3-(Methylsulfonyl)-4-morpholinobenzaldehyde?

Answer:

The compound can be synthesized via Claisen–Schmidt condensation , leveraging a molecular hybridization approach. For example, analogous aldehydes like 4-morpholinobenzaldehyde are reacted with acetylated precursors (e.g., 3-acetylcoumarin) using p-toluenesulfonic acid (pTSA) as a catalyst . Introducing the methylsulfonyl group may require additional steps, such as sulfonation or oxidation of a thioether intermediate. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical to avoid side products. Characterization should include FTIR (to confirm aldehyde C=O stretch ~1700 cm⁻¹) and ¹H/¹³C-NMR (to distinguish sulfonyl and morpholino proton environments) .

Advanced: How can conflicting spectral data during structural elucidation of the methylsulfonyl and morpholino groups be resolved?

Answer:

Overlapping signals in NMR (e.g., morpholino protons at δ 3.0–3.5 ppm and sulfonyl-adjacent protons) can be resolved using 2D NMR techniques (COSY, HSQC) to map coupling relationships . HRESI-MS provides exact mass verification, distinguishing between isomers or degradation products. For crystallographic ambiguities (e.g., rotational conformers), single-crystal X-ray diffraction can clarify bond angles and torsional strain, as seen in sulfonyl-containing analogs with aromatic ring rotations up to 64.22° . Computational modeling (DFT) may further validate electronic effects of the sulfonyl group on ring planarity .

Basic: What spectroscopic and chromatographic techniques are essential for purity assessment?

Answer:

- HPLC-PDA : Monitor for impurities (e.g., unreacted 4-morpholinobenzaldehyde or sulfonation byproducts).

- ¹³C-NMR (APT) : Differentiate quaternary carbons (sulfonyl-attached C vs. morpholino C–O) .

- FTIR : Confirm absence of residual hydroxyl or thiol groups post-sulfonation.

- TGA/DSC : Assess thermal stability, critical for storage and handling .

Advanced: How does the methylsulfonyl group influence intermolecular interactions in crystalline derivatives?

Answer:

The sulfonyl group enhances dipolar interactions and participates in C–H⋯O hydrogen bonding , as observed in crystal structures of related compounds. For example, sulfonyl oxygen atoms form contacts with adjacent aromatic protons (distance: ~3.2–3.5 Å), stabilizing inversion dimers . The group’s electron-withdrawing nature also reduces π-π stacking of the benzaldehyde ring, increasing torsional angles (e.g., 64.22° in analogs) . Computational studies (Hirshfeld surface analysis) can quantify these interactions .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, T47D) with IC₅₀ calculations .

- ROS Detection : Sulfonyl groups may modulate oxidative stress; use DCFH-DA probes.

- Enzyme Inhibition : Screen against kinases or proteases, leveraging the morpholino group’s hydrogen-bonding capacity .

Advanced: How can structural modifications improve pharmacokinetic properties without compromising activity?

Answer:

- Bioisosteric Replacement : Substitute the methylsulfonyl group with trifluoromethanesulfonyl to enhance metabolic stability .

- Prodrug Design : Mask the aldehyde as an acetal to improve solubility; hydrolyze in vivo .

- Morpholino Optimization : Introduce fluorinated morpholino analogs (e.g., 4-(2-hydroxyethyl)morpholine) to balance lipophilicity and bioavailability .

Basic: What reaction conditions maximize yield during methylsulfonyl group introduction?

Answer:

- Oxidation of Thioethers : Use H₂O₂/CH₃COOH under reflux (70–80°C) for 6–8 hours.

- Catalyst Screening : Compare pTSA vs. Lewis acids (e.g., FeCl₃) for regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor sulfonation kinetics but may require rigorous drying .

Advanced: How do electronic effects of the methylsulfonyl group impact electrophilic aromatic substitution (EAS) reactivity?

Answer:

The meta-directing , electron-withdrawing sulfonyl group deactivates the benzaldehyde ring, reducing EAS rates. Computational studies (NBO analysis) show decreased electron density at the para position (morpholino site), favoring nucleophilic attacks at the ortho position. Comparative studies with 4-methoxybenzaldehyde (electron-donating group) reveal contrasting regioselectivity in aldol condensations .

Basic: How to troubleshoot low yields in Claisen–Schmidt condensations involving this aldehyde?

Answer:

- Acid Catalyst Optimization : Increase pTSA loading (5–10 mol%) or switch to protic acids (HCl) .

- Microwave Assistance : Reduce reaction time (30 mins vs. 12 hours) while maintaining 60–70°C.

- Workup Adjustments : Use saturated NaHCO₃ to quench excess acid and prevent aldehyde oxidation .

Advanced: What strategies address discrepancies in biological activity between synthetic batches?

Answer:

- Impurity Profiling : Use LC-MS to identify batch-specific byproducts (e.g., over-sulfonated derivatives) .

- Conformational Analysis : Compare crystal structures (if polymorphs exist) to assess bioactivity variations .

- Dose-Response Refinement : Re-evaluate IC₅₀ values using stricter adherence to NIH-3T3 normalization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.